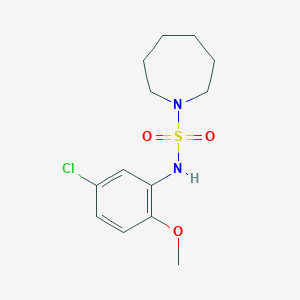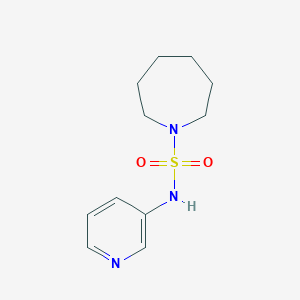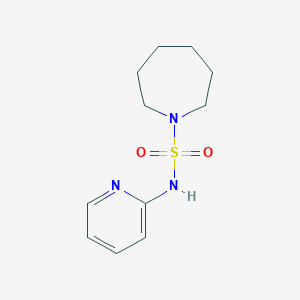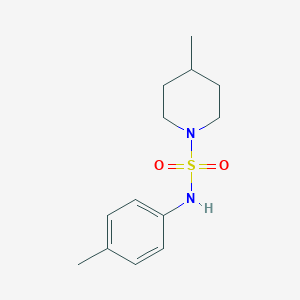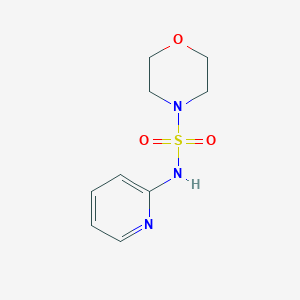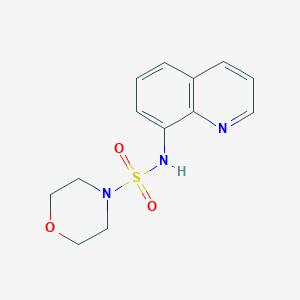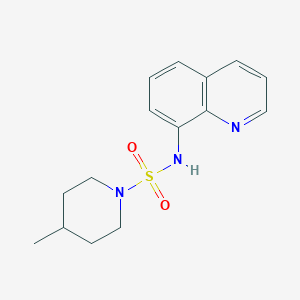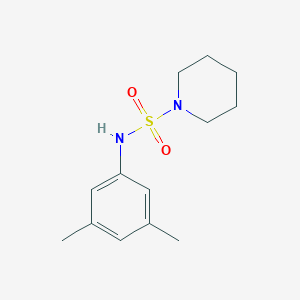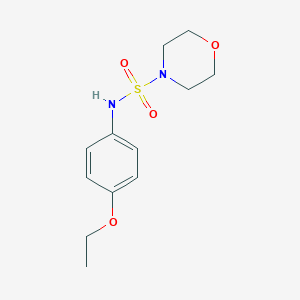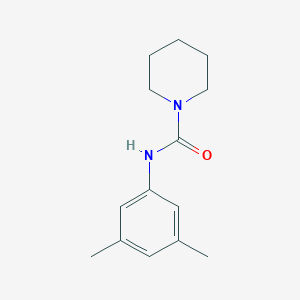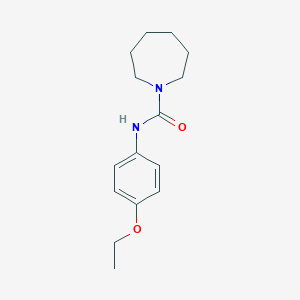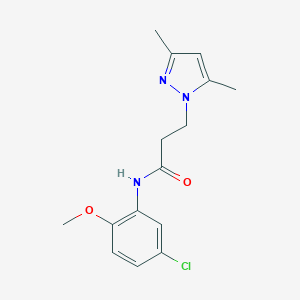
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as L-745870, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2000 by scientists at Merck Research Laboratories, and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can modulate the activity of the endocannabinoid system, which is involved in a wide range of physiological processes, including appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can modulate a number of physiological processes, including appetite regulation, pain perception, and mood. It has also been shown to have potential therapeutic applications in the treatment of addiction and other disorders related to the endocannabinoid system.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is its selectivity for the CB1 receptor, which makes it a useful tool compound for studying the endocannabinoid system. However, like all compounds, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has limitations, including potential off-target effects and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds. These include further investigation of its potential therapeutic applications, as well as the development of new tool compounds for studying the endocannabinoid system. Additionally, research into the potential side effects and safety profile of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds will be important for their eventual clinical use.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves several steps, including the reaction of 5-chloro-2-methoxyphenylboronic acid with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the coupling of the resulting intermediate with 3-bromo-1-propanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and other disorders related to the endocannabinoid system. It has also been investigated for its potential use as a tool compound in cannabinoid research.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-8-11(2)19(18-10)7-6-15(20)17-13-9-12(16)4-5-14(13)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVLKHQJBPPNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

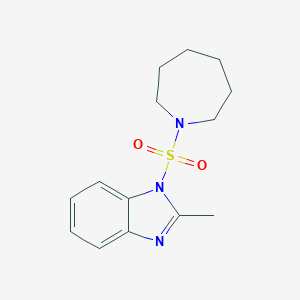
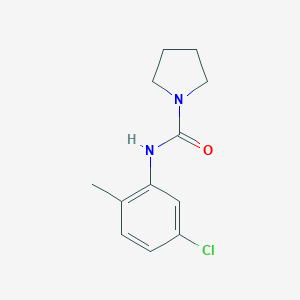
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B497068.png)
